Methyl isonipecotate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

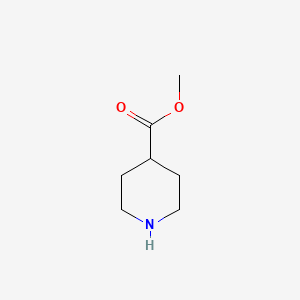

Methyl isonipecotate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl isonipecotate is significant in drug development, particularly for:

- Antitubercular Agents : It has been involved in synthesizing compounds that exhibit activity against tuberculosis, showcasing its potential as a building block for new therapeutic agents .

- Protein Kinase D Inhibitors : Research indicates that this compound derivatives are being developed as orally available inhibitors for protein kinase D, which plays a role in various cellular processes.

Enzyme Inhibition Studies

The compound has been utilized in the synthesis of selective inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in lipid metabolism and inflammation:

- Structure-Activity Relationship Studies : Various analogs derived from this compound have shown potent inhibition of sEH with IC50 values in the low nanomolar range. For instance, modifications to the piperidine ring have led to compounds with significantly improved inhibitory potency .

| Compound | IC50 (nM) | Notes |

|---|---|---|

| Compound 1 | 20 | Initial hit from SAR studies |

| Compound 2 | 7.9 | Further optimization led to this compound |

| Compound 3 | 1.6 | Most potent derivative identified |

Biological Applications

This compound plays a role in biological research:

- Antiviral Activity : It has been studied for its potential effects against HIV-1, with derivatives showing promising results in preclinical trials .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders .

Industrial Applications

In industrial chemistry, this compound serves as a reactant in various synthetic processes:

- C-2 Arylation of Piperidines : This compound is used in directed transition metal-catalyzed sp3 C-H activation reactions, which are crucial for synthesizing complex organic molecules .

- Production of Semiochemicals : Recent research indicates its potential use as a semiochemical in pest management strategies, particularly against thrips species .

Case Study 1: Development of sEH Inhibitors

A study focused on the synthesis of non-urea-based sEH inhibitors derived from this compound demonstrated significant advancements in drug design. The researchers synthesized multiple analogs and evaluated their inhibitory activities using fluorescence assays. The findings revealed that specific structural modifications could enhance both potency and metabolic stability.

Case Study 2: Antitubercular Drug Development

In another investigation, this compound was utilized to develop novel antitubercular agents. The synthetic route involved coupling it with various substituents to create a library of compounds that were screened for biological activity against Mycobacterium tuberculosis.

Analyse Chemischer Reaktionen

Oxidation Reactions

Methyl isonipecotate undergoes oxidation to yield carboxylic acids or aldehydes depending on reaction conditions.

Key Application : Aldehyde derivatives are critical intermediates for synthesizing thiazole-containing compounds via Hantzsch cyclization .

Reduction Reactions

The ester group is reduced to primary alcohols or amines, enabling further functionalization.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 4-(Hydroxymethyl)piperidine | 85% |

| H₂/Ru catalyst | Methanol, 100–150°C | Piperidine-4-methanol | >90% |

Mechanistic Insight : LiAlH₄ reduces the ester to a primary alcohol without affecting the piperidine ring . Catalytic hydrogenation is scalable for industrial applications .

Substitution and Functionalization

The ester group participates in nucleophilic substitution and protection-deprotection strategies.

Ester Hydrolysis

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| LiOH | THF/H₂O, RT | 4-Piperidinecarboxylic acid | Precursor for peptide coupling . |

Boc Protection

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| (Boc)₂O/Et₃N | Dioxane/H₂O, RT | N-Boc-methyl isonipecotate | 79% |

Utility : Boc protection stabilizes the piperidine nitrogen during subsequent reactions .

Sulfonamide Formation

| Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|

| 2,4-Dimethylbenzenesulfonyl chloride | DCM, RT | N-Sulfonyl piperidine derivative | Potent sEH inhibitor (IC₅₀ = 1.6 nM) . |

Thiazole Formation

-

Reaction : Condensation with L-cysteine ethyl ester under oxidative conditions (MnO₂) yields thiazole derivatives .

-

Key Data :

Industrial and Scalable Reactions

| Process | Conditions | Advantage |

|---|---|---|

| Continuous flow reactors | Optimized temperature/pressure | High-purity this compound synthesis |

| Ru-catalyzed hydrogenation | Methanol, 150°C | >90% yield, minimal byproducts |

Eigenschaften

IUPAC Name |

methyl piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVWBASHHLFBJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-79-1 |

Source

|

| Record name | Methyl isonipecotate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.